molecular formula C10H8BrNO2 B1335977 1-(2-bromoethyl)-1H-indole-2,3-dione CAS No. 4290-78-2

1-(2-bromoethyl)-1H-indole-2,3-dione

Cat. No.: B1335977
CAS No.: 4290-78-2
M. Wt: 254.08 g/mol
InChI Key: SJALPCXFOSGNST-UHFFFAOYSA-N
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Description

1-(2-Bromoethyl)-1H-indole-2,3-dione is a derivative of isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold in medicinal chemistry. The compound features a 2-bromoethyl group substituted at the N1 position of the indole ring. Such properties are valuable in drug design, particularly for targeting nucleophilic residues in enzymes or DNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-bromoethyl)-1H-indole-2,3-dione typically involves the bromination of an indole derivative. One common method is the reaction of indole-2,3-dione with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromoethyl)-1H-indole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of 1-(2-substituted-ethyl)-1H-indole-2,3-dione derivatives.

    Oxidation: Formation of indole-2,3-quinones.

    Reduction: Formation of 1-(2-bromoethyl)-1H-dihydroindole-2,3-dione.

Scientific Research Applications

1-(2-Bromoethyl)-1H-indole-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-bromoethyl)-1H-indole-2,3-dione involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The indole ring system can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Alkyl-Substituted Isatin Derivatives

Alkyl substituents at the N1 position modulate lipophilicity and steric effects. Key examples include:

  • 1-Butyl-1H-indole-2,3-dione (12): Synthesized in 96% yield via alkylation with 1-bromobutane. This compound demonstrated anti-neuroinflammatory activity in microglia models .
  • 1-Hexyl-1H-indole-2,3-dione (2e) : A longer alkyl chain derivative with 85% yield. Increased chain length may reduce solubility but improve membrane permeability .

Comparison with 1-(2-Bromoethyl) derivative : The bromoethyl group offers a balance between lipophilicity and reactivity. Unlike inert alkyl chains, the bromine enables further functionalization (e.g., nucleophilic substitution), making it versatile for prodrug strategies.

Aromatic and Fluorinated Derivatives

Aromatic substituents influence electronic properties and target interactions:

  • 1-(4-Fluorobenzyl)-1H-indole-2,3-dione : The electron-withdrawing fluorine enhances stability and enzyme-binding affinity. Such derivatives are used in hypoxic tissue tracers and antifungal agents .
  • 1-(4-Chlorobenzyl)-1H-indole-2,3-dione : The chloro substituent increases molecular weight (271.7 g/mol) and may enhance cytotoxicity. This compound is associated with anticancer research .

Comparison with 1-(2-Bromoethyl) derivative : The bromoethyl group lacks aromaticity but provides a reactive site for covalent bonding. Fluorinated or chlorinated benzyl derivatives prioritize target selectivity, while bromoethyl focuses on transient reactivity.

Functionalized Derivatives (Amino, Hydroxyl)

  • 1-[2-(Diethylamino)ethyl]-1H-indole-2,3-dione: The diethylamino group introduces basicity (pKa ~8–10), improving water solubility. Such derivatives are explored for central nervous system (CNS) activity .
  • 1-(Hydroxymethyl)-1H-indole-2,3-dione (13) : Synthesized in 83% yield, the hydroxymethyl group allows for further esterification or oxidation. This compound is a precursor for more complex analogs like compound 14 .

Comparison with 1-(2-Bromoethyl) derivative: The bromoethyl group’s neutral polarity contrasts with amino or hydroxyl groups, favoring passive diffusion over solubility.

Thiosemicarbazone and Schiff Base Derivatives

  • I-TSC (Isatin 3-thiosemicarbazone) : These derivatives exhibit metal-chelating properties and inhibit enzymes like α-glucosidase. They are studied for antidiabetic and anticancer effects .
  • Fluorinated Schiff bases (e.g., 89–91) : Synthesized via condensation with thiosemicarbazides, these compounds show antiviral and antiparasitic activity .

Comparison with 1-(2-Bromoethyl) derivative : Thiosemicarbazones prioritize chelation and hydrogen bonding, while the bromoethyl derivative’s alkylation mechanism targets nucleophilic sites (e.g., cysteine residues).

Data Table: Key Structural and Functional Comparisons

Compound Name Substituent Molecular Weight (g/mol) Yield (%) Key Properties Biological Activity Reference
1-(2-Bromoethyl)-1H-indole-2,3-dione 2-Bromoethyl 268.11 N/A Alkylating agent, reactive bromine Potential anticancer -
1-Butyl-1H-indole-2,3-dione n-Butyl 217.27 96 Lipophilic, stable Anti-neuroinflammatory
1-(4-Fluorobenzyl)-1H-indole-2,3-dione 4-Fluorobenzyl 255.23 N/A Electron-withdrawing, aromatic Antifungal
1-[2-(Diethylamino)ethyl]-1H-indole-2,3-dione Diethylaminoethyl 246.31 N/A Basic, enhances solubility CNS targeting
I-TSC Thiosemicarbazone 248.28 N/A Metal chelation, hydrogen bonding Antidiabetic, anticancer

Biological Activity

1-(2-bromoethyl)-1H-indole-2,3-dione is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Overview of the Compound

This compound belongs to the indole family, which is known for its diverse biological activities. The presence of a bromine atom attached to an ethyl group enhances its reactivity and biological properties compared to other halogenated indole derivatives.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of critical enzymes involved in cancer progression, such as arginase 1 and 2. This inhibition can lead to reduced tumor growth and enhanced immune response.
  • Halogen Bonding : The bromine atom may participate in halogen bonding, influencing the compound's binding affinity to various biological targets.
  • Electrophilic Aromatic Substitution : The indole ring can engage in electrophilic aromatic substitution reactions, which may alter its interaction with biological molecules.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines by disrupting cell cycle progression. For instance, it has been reported to inhibit topoisomerase II activity, leading to cell cycle arrest at the G2-M phase .

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MGC-80320Topoisomerase II inhibition
HeLa15Apoptosis induction
MCF-725Cell cycle arrest

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria like Staphylococcus aureus.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (µg/mL)
Staphylococcus aureus30
Escherichia coli>312

The structure-activity relationship indicates that modifications on the indole moiety significantly influence antimicrobial potency .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of derivatives of this compound:

  • Synthesis Methodology : One common synthetic route involves reacting indole-2,3-dione with 2-bromoethanol in the presence of potassium carbonate. This method yields the desired product efficiently under optimized conditions.
  • Biological Evaluation : A recent study examined various derivatives and found that structural modifications could enhance both anticancer and antimicrobial activities. For instance, compounds with additional substituents on the indole ring exhibited improved enzyme inhibition profiles .

Comparison with Similar Compounds

When compared to other halogenated indoles such as 1-(2-chloroethyl)-1H-indole-2,3-dione and 1-(2-iodoethyl)-1H-indole-2,3-dione, the brominated derivative shows distinct advantages in terms of reactivity and biological efficacy. The larger size and unique electronegativity of bromine contribute to its enhanced interactions with biological targets.

Table 3: Comparison of Halogenated Indoles

CompoundBiological ActivityNotes
This compoundHigh anticancer potencyEffective against multiple cancer types
1-(2-chloroethyl)-1H-indole-2,3-dioneModerate potencyLess reactive than brominated analogs
1-(2-iodoethyl)-1H-indole-2,3-dioneVariable activityIodine's larger size affects binding

Properties

IUPAC Name

1-(2-bromoethyl)indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-5-6-12-8-4-2-1-3-7(8)9(13)10(12)14/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJALPCXFOSGNST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90393478
Record name 1-(2-bromoethyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4290-78-2
Record name 1-(2-bromoethyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90393478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-bromoethyl)-1H-indole-2,3-dione
1-(2-bromoethyl)-1H-indole-2,3-dione
1-(2-bromoethyl)-1H-indole-2,3-dione
1-(2-bromoethyl)-1H-indole-2,3-dione
1-(2-bromoethyl)-1H-indole-2,3-dione
1-(2-bromoethyl)-1H-indole-2,3-dione

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